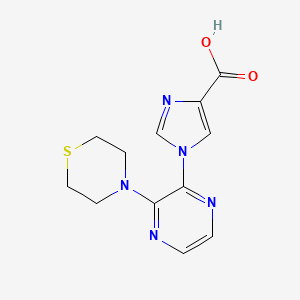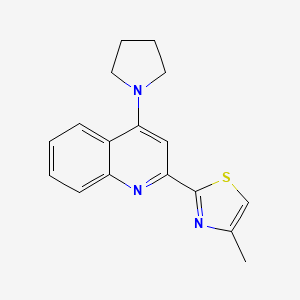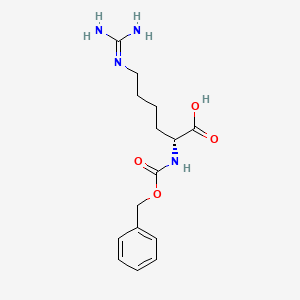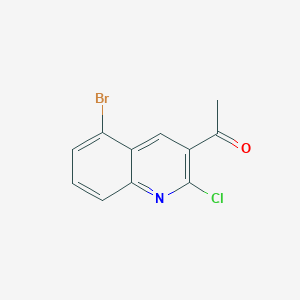
5-Iodo-6-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the iodination of 6-methoxy-2-methylquinoline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: 6-Methoxy-2-methylquinoline
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
Conditions: Acidic medium (e.g., acetic acid)
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran)
Major Products:
Substitution: 5-Amino-6-methoxy-2-methylquinoline, 5-Thio-6-methoxy-2-methylquinoline
Oxidation: 5-Iodo-6-methoxyquinoline-2-carboxylic acid
Reduction: 5-Iodo-6-methoxy-2-methyltetrahydroquinoline
Scientific Research Applications
Chemistry: 5-Iodo-6-methoxy-2-methylquinoline is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used to label biomolecules and study their interactions in living cells.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
6-Methoxy-2-methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-6-methoxy-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Iodo-2-methylquinoline:
Uniqueness: 5-Iodo-6-methoxy-2-methylquinoline is unique due to the combination of iodine, methoxy, and methyl groups in the quinoline ring
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-iodo-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3 |
InChI Key |
JTOIIAANXNXUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)








![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)


